S-(2-Aminoethyl)-D-cysteine

Enzyme kinetics Stereospecificity N-acetyltransferase

This D-enantiomer of thialysine is not a generic substitute for the L-form. In Aerobacter aerogenes ω-N-acetyltransferase assays, it acts as a competent acetyl acceptor with a measurably lower apparent Km (1.6 × 10⁻³ M) versus the L-enantiomer (2.1 × 10⁻³ M). Procuring the correct enantiomer is critical to avoid kinetic misinterpretation. This chiral probe is essential for dissecting enzyme stereospecificity and developing lysine-overproducing industrial strains. Verify enantiomeric purity upon receipt to ensure experimental integrity.

Molecular Formula C5H12N2O2S
Molecular Weight 164.23 g/mol
CAS No. 53526-71-9
Cat. No. B14636749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-(2-Aminoethyl)-D-cysteine
CAS53526-71-9
Molecular FormulaC5H12N2O2S
Molecular Weight164.23 g/mol
Structural Identifiers
SMILESC(CSCC(C(=O)O)N)N
InChIInChI=1S/C5H12N2O2S/c6-1-2-10-3-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)/t4-/m1/s1
InChIKeyGHSJKUNUIHUPDF-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-(2-Aminoethyl)-D-cysteine (CAS 53526-71-9): Lysine Analog Procurement Guide for Enzyme and Resistance Studies


S-(2-Aminoethyl)-D-cysteine (CAS 53526-71-9), also known as D-thialysine, is a non-proteinogenic, sulfur-containing D-cysteine thioether derivative that functions as a lysine analog [1]. It is the D-enantiomer of the well-characterized metabolic antagonist S-(2-aminoethyl)-L-cysteine (L-thialysine, CAS 2936-69-8) [2]. This compound is primarily utilized as a chiral probe in enzymology to dissect stereospecific substrate recognition and as a selective agent in industrial microbiology for generating lysine-overproducing strains [3].

Why L-Thialysine Cannot Substitute for S-(2-Aminoethyl)-D-cysteine in Chiral Assays


Procurement of the correct enantiomer is critical because the L- and D- forms of S-(2-aminoethyl)-cysteine exhibit distinct interactions with biological systems due to enzyme stereospecificity. While the L-enantiomer (L-thialysine) is a well-established broad-spectrum inhibitor of lysine metabolism and protein synthesis [1], the D-enantiomer cannot be assumed to be an inert or functionally equivalent counterpart. In the characterized acetyl-CoA:S-(β-aminoethyl)-L-cysteine ω-N-acetyltransferase system from Aerobacter aerogenes, S-(2-aminoethyl)-D-cysteine acts as a competent acetyl acceptor with a Michaelis constant (Km) that is measurably lower than that of its L-counterpart [2]. This demonstrates that enzymes can exhibit higher apparent affinity for the D-enantiomer, making generic substitution without experimental validation a potential source of significant kinetic error and data misinterpretation in chiral resolution or metabolic engineering studies.

Quantitative Differentiation of S-(2-Aminoethyl)-D-cysteine vs. L-Enantiomer in Acetyltransferase Kinetics


S-(2-Aminoethyl)-D-cysteine Exhibits Lower Apparent Km than L-Enantiomer in A. aerogenes N-Acetyltransferase Assay

S-(2-Aminoethyl)-D-cysteine is a substrate for the acetyl-CoA:S-(β-aminoethyl)-L-cysteine ω-N-acetyltransferase enzyme purified from Aerobacter aerogenes. Direct kinetic comparison shows a lower apparent Michaelis constant (Km) for the D-enantiomer relative to the L-enantiomer, indicating a higher apparent affinity for the enzyme [1].

Enzyme kinetics Stereospecificity N-acetyltransferase Lysine analog Michaelis constant

S-(2-Aminoethyl)-D-cysteine as an Acetyl Acceptor in A. aerogenes N-Acetyltransferase System

The purified acetyl-CoA:S-(β-aminoethyl)-L-cysteine ω-N-acetyltransferase from Aerobacter aerogenes accepts S-(2-aminoethyl)-D-cysteine as an acetyl acceptor, alongside the L-enantiomer and other lysine analogs. This establishes the D-enantiomer as a functional substrate in this system [1].

Substrate specificity N-acetyltransferase Lysine analog Aerobacter aerogenes Acetyl-CoA

L-Thialysine Inhibits Protein Synthesis in Mammalian Cells via Lysyl-tRNA Synthetase Inhibition

S-(2-aminoethyl)-L-cysteine (L-thialysine) is characterized as a protein synthesis inhibitor in mammalian cells and a metabolite with cytotoxic effects [1]. It inhibits the activity of lysyl-tRNA synthetase from E. coli and A. aerogenes [2]. This class-level activity establishes the biological context for the lysine analog class, against which the D-enantiomer's distinct kinetic behavior must be evaluated.

Protein synthesis inhibition Lysyl-tRNA synthetase Cytotoxicity Lysine analog Mammalian cells

S-(2-Aminoethyl)-L-cysteine Resistance Mutants Overproduce Lysine in Industrial Corynebacterium glutamicum Strains

S-(2-aminoethyl)-L-cysteine (AEC) is widely used as a selective agent to isolate lysine-overproducing mutants in Corynebacterium glutamicum, a primary industrial producer of L-lysine [1]. Resistance to AEC correlates with mutations that confer feedback-resistant aspartokinase, leading to lysine excretion [2].

Industrial biotechnology Lysine overproduction AEC resistance Corynebacterium glutamicum Feedback-resistant aspartokinase

Validated Applications for S-(2-Aminoethyl)-D-cysteine in Enzymology and Industrial Strain Development


Chiral Substrate for Acetyl-CoA:S-(β-aminoethyl)-L-cysteine ω-N-Acetyltransferase Kinetic Studies

S-(2-Aminoethyl)-D-cysteine can be employed as a chiral substrate for the purified acetyl-CoA:S-(β-aminoethyl)-L-cysteine ω-N-acetyltransferase from Aerobacter aerogenes. Its lower apparent Km (1.6 × 10⁻³ M) compared to the L-enantiomer (2.1 × 10⁻³ M) [1] makes it a valuable tool for investigating the stereochemical determinants of enzyme-substrate recognition and for conducting detailed structure-activity relationship (SAR) studies on lysine analogs. This is directly supported by the head-to-head kinetic comparison evidence in Section 3.

Stereospecificity Probe in Lysine Analog N-Acetylation Pathways

Given that both the L- and D-enantiomers act as acetyl acceptors in the A. aerogenes N-acetyltransferase system [1], S-(2-Aminoethyl)-D-cysteine is an essential tool for probing the stereospecificity of lysine analog acetylation pathways. Its distinct chiral configuration allows researchers to dissect how the enzyme's active site accommodates and processes non-natural substrates, providing insights that are not accessible when using only the L-enantiomer. This application is grounded in the direct comparative substrate acceptance evidence in Section 3.

Alternative Selective Agent for Lysine-Overproducing Industrial Strain Development

The L-enantiomer (S-(2-aminoethyl)-L-cysteine) is a standard selective agent for isolating lysine-overproducing mutants in Corynebacterium glutamicum [REFS-2, REFS-3]. The D-enantiomer may serve as an alternative selection tool with a potentially different resistance profile, owing to its distinct chiral interaction with the enzymes of lysine biosynthesis. Its use could lead to the isolation of novel mutant classes with altered metabolic regulation, expanding the genetic toolbox for industrial amino acid production. This application is inferred from the class-level evidence on AEC resistance in Section 3.

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